N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)butyramide
Description
Properties
IUPAC Name |
N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-2-5-12(17)14-8-11-9-6-3-4-7-10(9)13(18)16-15-11/h3-4,6-7H,2,5,8H2,1H3,(H,14,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUYUIXOLTVFFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1=NNC(=O)C2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)butyramide typically involves the reaction of phthalhydrazide with butyryl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the phthalazinone ring. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as the Negishi coupling reaction, which allows for the efficient construction of the phthalazinone moiety from readily available starting materials. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for achieving high efficiency and minimizing impurities .
Chemical Reactions Analysis
Types of Reactions
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the phthalazinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)butyramide. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Study: In Vitro Anticancer Studies
A study conducted on several cancer cell lines revealed that this compound exhibited selective cytotoxicity. The following table summarizes the percent growth inhibition (PGI) observed in different cancer cell lines:
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H460 | 75.99 |
| HOP-92 | 67.55 |
| MDA-MB-231 | 56.88 |
These results indicate that the compound could serve as a promising candidate for further development in anticancer therapies .
Other Biological Activities
Beyond its anticancer potential, this compound has been investigated for other pharmacological activities:
Antimicrobial Activity
Preliminary investigations suggest that this compound may also possess antimicrobial properties. In vitro assays have shown effectiveness against specific bacterial strains, indicating its potential utility in treating bacterial infections .
Neuroprotective Effects
Emerging research indicates that compounds similar to this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalazinone moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Features |
|---|---|---|---|
| Target Compound | C₁₄H₁₅N₃O₂ | 265.29 | Butyramide side chain, methyl-phthalazinone linkage |
| A22 | C₂₇H₂₉F₃N₄O₂ | 499.23 | 4,4-Difluorocyclohexane-carbonyl-piperazine, fluorobenzyl group |
| A23 | C₂₇H₃₁FN₄O₂ | 463.25 | Cyclohexanecarbonyl-piperazine, fluorobenzyl group |
| B2 | C₁₉H₁₉FN₄O₂ | 355.16 | 2-Fluorobenzohydrazide, propyl chain |
| B3 | C₂₀H₂₁FN₄O₂ | 369.17 | 2-Fluorobenzohydrazide, butyl chain |
| B4 | C₂₀H₂₁FN₄O₂ | 369.17 | 2-Fluorobenzohydrazide, isobutyl chain |
| B5 | C₂₁H₂₃FN₄O₂ | 383.19 | 2-Fluorobenzohydrazide, pentyl chain |
Key Observations:
Core Modifications: The target compound lacks the piperazine or benzohydrazide groups present in A22/A23 and B2–B5, respectively. Instead, its butyramide group provides a shorter, less bulky substituent compared to the benzohydrazides in B2–B3.
Molecular Weight and Polarity :
- The target compound has the lowest molecular weight (265.29 g/mol) among the analogs, suggesting superior solubility and bioavailability compared to A22 (499.23 g/mol) and B5 (383.19 g/mol).
- B2–B5 exhibit increasing hydrophobicity with longer alkyl chains (propyl to pentyl), whereas the target’s butyramide group balances polarity and lipophilicity .
Key Insights:
- A22/A23 vs. Target Compound: The piperazine-containing analogs (A22/A23) demonstrate PARP-1 inhibition with nanomolar potency, attributed to their bulky, electron-deficient substituents. The target compound’s lack of a piperazine or fluorinated group likely limits its PARP-1 affinity .
- B2–B5 vs. Target Compound : The benzohydrazide series (B2–B5) shows anticancer activity via apoptosis, with potency influenced by alkyl chain length. The target’s butyramide group may offer a different binding mode due to its hydrogen-bonding capability, though this requires validation .
Biological Activity
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)butyramide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity by reviewing relevant research findings, case studies, and data tables summarizing its effects.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C12H14N4O2
- Molecular Weight : 246.26 g/mol
- CAS Number : 763114-26-7
This compound contains a phthalazinone moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that compounds containing the phthalazinone structure exhibit promising anticancer properties. For instance, derivatives of phthalazinones have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP can lead to increased cancer cell death, particularly in tumors with BRCA mutations.
A study involving various phthalazinone derivatives demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using standard MTT assays, revealing that this compound effectively reduced cell viability in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.2 |
| MCF7 | 12.8 |
| A549 | 18.5 |
Antimicrobial Activity
In addition to its anticancer potential, this compound has been evaluated for antimicrobial activity. A study tested its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
The Minimum Inhibitory Concentration (MIC) values were established using broth microdilution methods:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
The compound demonstrated notable antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells.
- PARP Inhibition : By inhibiting PARP activity, the compound disrupts DNA repair processes in cancer cells, leading to increased apoptosis.
- Cell Cycle Arrest : Studies have shown that treatment with this compound results in G0/G1 phase arrest in cancer cells, preventing their proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within microbial cells, contributing to its antimicrobial effects.
Case Studies
Several case studies highlight the effectiveness of this compound:
- Case Study 1 : In a preclinical model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
- Case Study 2 : Clinical isolates of resistant bacterial strains treated with this compound showed a marked decrease in colony-forming units (CFUs), indicating effective bacterial clearance.
Q & A
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Predict binding affinities to targets like PARP enzymes (e.g., Olaparib analogues) by analyzing hydrogen bonding and van der Waals interactions .
- ADMET Profiling : Tools like SwissADME estimate logP (~2.5–3.5) and blood-brain barrier permeability (low), guiding lead optimization for CNS-excluded agents .
What protocols ensure reproducibility in biological assays for evaluating anticancer activity?
Q. Advanced Research Focus
- Cytotoxicity Assays : Use standardized MTT protocols with IC values calculated against ovarian cancer cell lines (e.g., A2780). Include positive controls (e.g., cisplatin) and triplicate measurements .
- Apoptosis Induction : Flow cytometry with Annexin V/PI staining confirms mechanism of action, validated via Western blot for caspase-3 cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
